1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
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Overview
Description
1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, followed by the attachment of the piperidine and chlorobenzoyl groups. Common synthetic routes include:
Formation of Imidazo[1,2-b]pyridazine Core: This can be achieved through various methods such as cyclization reactions involving appropriate precursors.
Attachment of Piperidine Group: This step often involves nucleophilic substitution reactions where the piperidine moiety is introduced.
Introduction of Chlorobenzoyl Group: This is typically done through acylation reactions using 2-chlorobenzoyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibiting Enzymes: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulating Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core but exhibit different chemical properties and applications.
Imidazo[1,2-b]pyridazines: These are closely related compounds with variations in their substituents, leading to different biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN4O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-4-2-1-3-15(16)19(25)23-10-7-14(8-11-23)13-26-18-6-5-17-21-9-12-24(17)22-18/h1-6,9,12,14H,7-8,10-11,13H2 |
InChI Key |
WQJQDWLZHXLIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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